4-(Pyridin-2-ylmethoxy)benzaldehyde oxime is an organic compound characterized by the presence of a pyridine ring attached to a benzaldehyde moiety through a methoxy linkage, along with an oxime functional group. Its molecular formula is and it has a molecular weight of approximately . This compound is notable for its potential applications in medicinal chemistry and organic synthesis.
4-(Pyridin-2-ylmethoxy)benzaldehyde oxime can be synthesized from its corresponding benzaldehyde derivative through a reaction with hydroxylamine. It falls under the classification of oximes, which are compounds containing the functional group , where and can be hydrogen or organic substituents. The presence of the pyridine ring adds to its chemical reactivity and biological activity.
The synthesis of 4-(Pyridin-2-ylmethoxy)benzaldehyde oxime typically involves the following steps:
The molecular structure of 4-(Pyridin-2-ylmethoxy)benzaldehyde oxime features:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure of this compound. For example, characteristic peaks in IR spectra would indicate the presence of C=N stretching vibrations associated with the oxime group.
4-(Pyridin-2-ylmethoxy)benzaldehyde oxime can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 4-(Pyridin-2-ylmethoxy)benzaldehyde oxime involves its interaction with specific biological targets, such as enzymes or receptors. The oxime moiety can form stable complexes with metal ions, influencing metalloenzyme activity. Additionally, it may act as a ligand for various receptors, potentially modulating cellular signaling pathways.
Key chemical properties include:
4-(Pyridin-2-ylmethoxy)benzaldehyde oxime has several significant applications:
4-(Pyridin-2-ylmethoxy)benzaldehyde oxime (C₁₃H₁₂N₂O₂, MW: 228.25 g/mol) represents an innovative molecular hybrid engineered through strategic fusion of benzaldehyde oxime and pyridinylmethoxy pharmacophores. This compound (CAS 1087784-36-8) exemplifies contemporary drug design paradigms leveraging synergistic bioactivity between distinct chemical motifs. With a defined purity specification of ≥95% for research applications [3], this oxime derivative serves as a crucial synthetic intermediate in developing targeted therapeutic agents, particularly in oncology. Its molecular architecture combines hydrogen-bonding capability, metal coordination potential, and optimized lipophilicity—attributes essential for interaction with biological targets.
Table 1: Fundamental Chemical Characteristics of 4-(Pyridin-2-ylmethoxy)benzaldehyde Oxime
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₂N₂O₂ |
Molecular Weight | 228.25 g/mol |
CAS Registry Number | 1087784-36-8 |
Minimum Purity (Research) | ≥95% |
Storage Conditions | Cool, dry environment |
Hazard Classification | Not hazardous |
Benzaldehyde oxime derivatives constitute a privileged scaffold in medicinal chemistry due to their versatile chemical behavior and diverse biological activities. The oxime functional group (–CH=NOH) provides distinctive advantages: (1) It serves as a metal-chelating warhead capable of coordinating transition metals in enzyme active sites, particularly relevant for metalloenzyme inhibitors; (2) It exhibits tautomeric versatility (syn/anti isomerism) that influences molecular recognition processes; and (3) It functions as a synthetic handle for constructing nitrogen-containing heterocycles via cyclization reactions. These derivatives frequently demonstrate enhanced pharmacokinetic profiles compared to precursor aldehydes, including improved metabolic stability and aqueous solubility. Within anticancer research, oximes exhibit mechanisms spanning kinase inhibition, apoptosis induction, and reactive oxygen species modulation. The benzaldehyde oxime core specifically provides a planar aromatic platform amenable to diverse substitution patterns that modulate electronic properties and binding affinity [6].
The pyridin-2-ylmethoxy moiety appended to the benzaldehyde oxime core profoundly influences the compound's physicochemical and pharmacological profile. This substituent contributes:
Table 2: Bioactive Pyridinyl-Containing Pharmacophores in Approved Therapeutics
Therapeutic Agent | Indication | Pyridine Role | Target |
---|---|---|---|
Imatinib | Chronic Myeloid Leukemia | Binding vectoring | BCR-ABL kinase |
Crizotinib | NSCLC | Solubility enhancement & hinge binding | ALK kinase |
Pyridostigmine | Myasthenia Gravis | Acetylcholinesterase recognition | Acetylcholinesterase |
Nicotine | Smoking Cessation | Agonist pharmacophore | Nicotinic acetylcholine receptors |
The strategic combination of benzaldehyde oxime and pyridin-2-ylmethoxy fragments exemplifies the contemporary molecular hybridization approach in anticancer drug design. This methodology integrates complementary pharmacophoric elements to create novel entities with enhanced therapeutic potential through several mechanisms:
Molecular docking simulations suggest that such hybrids adopt productive binding conformations in the ATP-binding cleft of kinases, with the pyridine nitrogen forming critical hydrogen bonds with hinge region residues, while the oxime coordinates catalytic metal ions or extends into hydrophobic pockets. This dual-targeting capability exemplifies the hybridization rationale for next-generation oncology therapeutics.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: